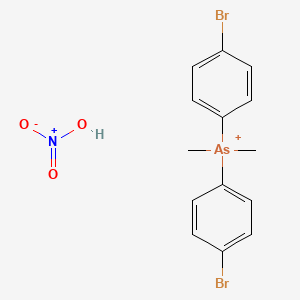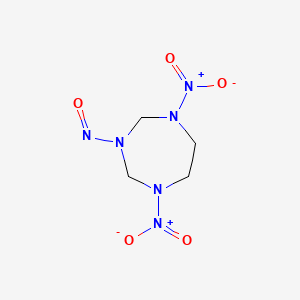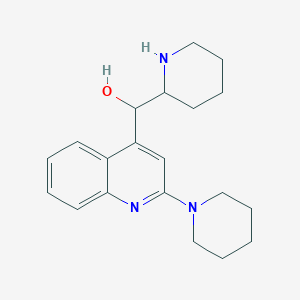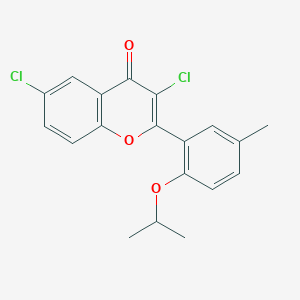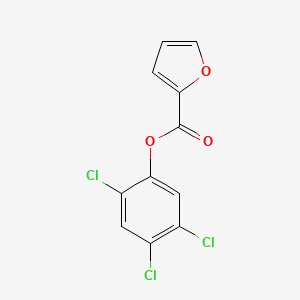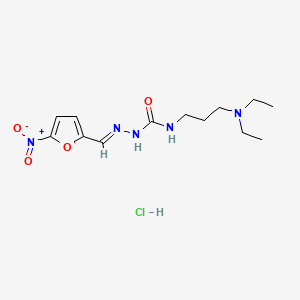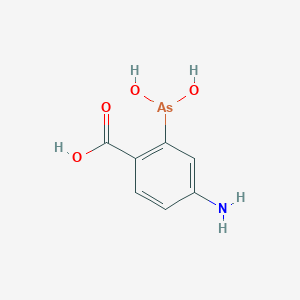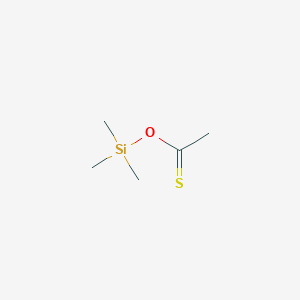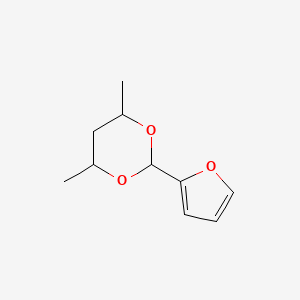
Magnesium--strontium (2/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium-strontium (2/1) is a compound consisting of two parts magnesium and one part strontium. Both magnesium and strontium belong to the alkaline earth metals group in the periodic table. Magnesium is known for its lightweight and high strength, while strontium is recognized for its ability to enhance the properties of other metals. The combination of these two elements results in a compound with unique properties that are useful in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Magnesium-strontium (2/1) can be synthesized through various methods. One common method involves the vacuum metallothermic reduction process. In this process, a mixture of magnesium oxide and strontium oxide is reduced using a reductant such as aluminum under a vacuum atmosphere. The reaction is typically carried out at high temperatures around 1250°C for several hours to ensure complete reduction and alloy formation .
Industrial Production Methods: In industrial settings, the production of magnesium-strontium alloys often involves the use of calcined dolomite ore and strontium oxide as raw materials. The vacuum metallothermic process is employed to produce the alloy, with parameters such as reductant type, process temperature, and process time being optimized to achieve high recovery ratios of magnesium and strontium .
Análisis De Reacciones Químicas
Types of Reactions: Magnesium-strontium (2/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, magnesium in the compound can react with oxygen to form magnesium oxide, while strontium can react with sulfur to form strontium sulfide .
Common Reagents and Conditions: Common reagents used in reactions involving magnesium-strontium (2/1) include oxygen, sulfur, and halogens. These reactions typically occur at high temperatures to facilitate the formation of the desired products .
Major Products Formed: The major products formed from reactions involving magnesium-strontium (2/1) include magnesium oxide, strontium sulfide, and various halides of magnesium and strontium .
Aplicaciones Científicas De Investigación
Magnesium-strontium (2/1) has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as an alloying agent to improve the properties of other metals. In biology and medicine, magnesium-strontium alloys are used in the development of biodegradable implants for bone fixation due to their excellent biocompatibility and biodegradability . Additionally, strontium-based nanoparticles have applications in drug delivery, bioimaging, and cancer therapy .
Mecanismo De Acción
Magnesium-strontium (2/1) can be compared with other similar compounds such as magnesium-calcium and magnesium-barium alloys. While all these compounds belong to the alkaline earth metals group, magnesium-strontium (2/1) is unique in its ability to combine the lightweight properties of magnesium with the enhancing effects of strontium. This makes it particularly useful in applications requiring both strength and biocompatibility .
Comparación Con Compuestos Similares
- Magnesium-calcium alloys
- Magnesium-barium alloys
- Strontium-calcium alloys
Magnesium-strontium (2/1) stands out due to its balanced properties, making it a valuable compound in various scientific and industrial applications.
Propiedades
Número CAS |
12286-11-2 |
|---|---|
Fórmula molecular |
Mg2Sr |
Peso molecular |
136.23 g/mol |
InChI |
InChI=1S/2Mg.Sr |
Clave InChI |
SRCJJRWKFTZGFM-UHFFFAOYSA-N |
SMILES canónico |
[Mg].[Mg].[Sr] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


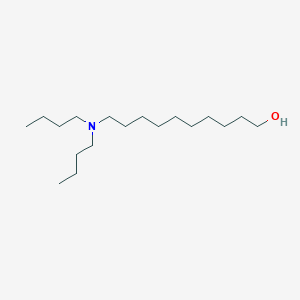
silane](/img/structure/B14726699.png)

